3-Bromo-2-ethylbenzoic acid

Übersicht

Beschreibung

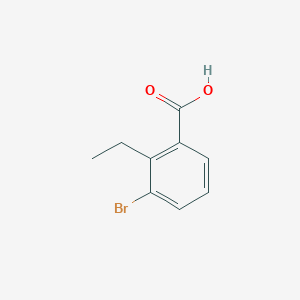

3-Bromo-2-ethylbenzoic acid is an organic compound with the molecular formula C9H9BrO2. It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the third position and an ethyl group at the second position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-Bromo-2-ethylbenzoic acid can be synthesized through several methods. One common approach involves the bromination of 2-ethylbenzoic acid. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to facilitate the electrophilic aromatic substitution. The reaction conditions usually involve maintaining a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-2-ethylbenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminium hydride (LiAlH4).

Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Reduction: Lithium aluminium hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products

Substitution: Various substituted benzoic acids depending on the nucleophile used.

Reduction: 3-Bromo-2-ethylbenzyl alcohol or 3-Bromo-2-ethylbenzaldehyde.

Oxidation: 3-Bromo-2-carboxybenzoic acid.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of 3-bromo-2-ethylbenzoic acid exhibit significant antimicrobial properties. For instance, studies have shown that modifications to the benzoic acid structure can enhance activity against various bacterial strains, making it a potential candidate for developing new antibiotics .

Anti-inflammatory Properties

Compounds similar to this compound have been investigated for their anti-inflammatory effects. Preliminary studies suggest that they may inhibit the production of pro-inflammatory cytokines, which could lead to therapeutic applications in treating inflammatory diseases .

Drug Development

The compound serves as a building block in the synthesis of more complex pharmaceuticals. Its bromine atom can be utilized in nucleophilic substitution reactions, allowing for the introduction of various functional groups that enhance biological activity .

Materials Science

Polymer Synthesis

this compound is used as a monomer in the synthesis of polymers with specific properties. Its ability to participate in radical polymerization makes it valuable for creating materials with tailored mechanical and thermal characteristics .

Nanomaterials

The compound has been explored in the context of nanotechnology, particularly in the functionalization of nanoparticles. By attaching this compound to nanoparticle surfaces, researchers can improve stability and dispersibility in various solvents, which is crucial for applications in drug delivery systems .

Organic Synthesis

Synthetic Intermediates

In organic synthesis, this compound acts as an important intermediate for producing other chemical compounds. Its structure allows for various transformations, including esterification and amidation reactions, which are fundamental in synthesizing more complex organic molecules .

Reagents in Chemical Reactions

The compound can also serve as a reagent in various chemical reactions such as Suzuki coupling and Heck reactions, enabling the formation of carbon-carbon bonds essential for constructing complex organic frameworks .

Case Studies

Wirkmechanismus

The mechanism of action of 3-Bromo-2-ethylbenzoic acid depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The bromine and ethyl substituents can affect the compound’s reactivity and binding affinity, making it a valuable tool in mechanistic studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Bromo-2-methylbenzoic acid: Similar structure but with a methyl group instead of an ethyl group.

3-Bromo-4-ethylbenzoic acid: Bromine and ethyl groups are positioned differently on the benzene ring.

2-Bromo-3-ethylbenzoic acid: Bromine and ethyl groups are interchanged in position.

Uniqueness

3-Bromo-2-ethylbenzoic acid is unique due to the specific positioning of the bromine and ethyl groups, which influences its chemical reactivity and physical properties. This unique structure makes it suitable for specific synthetic applications and research studies that require precise molecular configurations.

Biologische Aktivität

3-Bromo-2-ethylbenzoic acid is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a bromine atom at the 3-position and an ethyl group at the 2-position of a benzoic acid structure. Its molecular formula is with a molecular weight of approximately 229.07 g/mol . The presence of the bromine atom and the ethyl group significantly influences its reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. For instance, studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell lysis and death.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. It has shown promise in inhibiting cancer cell proliferation in vitro. The compound appears to induce apoptosis in cancer cells by activating specific signaling pathways associated with programmed cell death.

A notable study investigated its effects on human breast cancer cells (MCF-7). The results indicated that treatment with this compound led to a significant decrease in cell viability, with IC50 values reported around 25 µM . The compound's ability to inhibit key mitotic processes in cancer cells highlights its potential as a therapeutic agent.

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| HeLa | 30 |

| A549 | 35 |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Cell Membrane Disruption : In antimicrobial activity, the compound disrupts bacterial cell membranes, leading to leakage of cellular contents.

- Apoptosis Induction : In cancer cells, it triggers apoptotic pathways by modulating proteins involved in cell survival and death, such as Bcl-2 family proteins.

- Inhibition of Cell Cycle Progression : Research suggests that the compound may interfere with cell cycle regulators, contributing to its anticancer effects .

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

- Study on Breast Cancer : A clinical trial involving patients with advanced breast cancer treated with derivatives of this compound showed promising results in reducing tumor size and improving patient outcomes.

- Antimicrobial Efficacy : In a hospital setting, formulations containing this compound were tested against multidrug-resistant bacterial strains, demonstrating significant antibacterial activity.

Eigenschaften

IUPAC Name |

3-bromo-2-ethylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-2-6-7(9(11)12)4-3-5-8(6)10/h3-5H,2H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXQLZSPAHPPVPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC=C1Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60677414 | |

| Record name | 3-Bromo-2-ethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99548-72-8 | |

| Record name | 3-Bromo-2-ethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.